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The pyridine nucleus is a fundamental heterocyclic aromatic structure that plays a pivotal role

in modern drug development.[1] Its presence in numerous therapeutic agents is a testament to
its versatile chemical properties, which allow for diverse modifications to achieve targeted
biological action.[1][2] Pyridine derivatives form the backbone of many pharmaceuticals, valued
for their ability to serve as key building blocks in complex molecular architectures.[1] This guide
focuses specifically on chloropyridinol derivatives, a subclass where the strategic placement of
a chlorine atom can significantly modulate the molecule's physicochemical properties and,
consequently, its biological activity. The introduction of chlorine can influence factors such as
lipophilicity, metabolic stability, and binding affinity to biological targets, making these
derivatives a compelling area of research for drug discovery professionals.

This document serves as a technical guide for researchers, scientists, and drug development
professionals, providing a synthesized overview of the known biological activities of
chloropyridinol and related chloropyridine compounds. We will explore their potential across
several therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and
neuroprotective applications. The narrative will delve into the mechanisms of action, present
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relevant quantitative data, and provide detailed experimental protocols to facilitate further
research and development in this promising chemical space.

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a formidable global health challenge,
necessitating the urgent discovery of novel antimicrobial agents with unique mechanisms of
action.[3] Chloropyridinol derivatives have emerged as a promising class of compounds,
exhibiting a broad spectrum of activity against various microbial strains.

Spectrum of Activity

Research has demonstrated that synthetic derivatives of chloropyridine are active against a
range of both bacteria and fungi.

o Antibacterial Effects: Studies on newly synthesized Schiff bases of 2-amino-4-chloropyridine
and other 6-chloro-pyridin-2-yl-amine derivatives have shown significant biological activity
against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Bacillus
cereus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[4][5]
Certain 5-chloro-2-(cyanoacetamido)pyridine hybrids have also exhibited potent antibacterial
action, in some cases comparable to the standard drug ampicillin.[6]

o Antifungal Effects: The same series of chloropyridine derivatives have been evaluated for
their in-vitro antifungal effects, showing variable to modest activity against fungi such as
Penicillium expansum, Aspergillus flavus, and Pichia anomola.[4]

Proposed Mechanisms of Antimicrobial Action

While the precise mechanisms are still under investigation for many derivatives, a key
proposed mode of action involves the disruption of the microbial cell envelope. The lipophilic
nature of the pyridine ring, enhanced by the chlorine substituent, may facilitate interaction with
and damage to the bacterial lipopolysaccharide (LPS) layer and cell membrane, leading to cell
death.[7] This is supported by studies on 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines,
which showed that their antibacterial activity is dependent on the structure and affects the LPS
of bacteria.[7]

Structure-Activity Relationship (SAR) Insights

© 2026 BenchChem. All rights reserved. 2/23 Tech Support


https://www.researchgate.net/publication/378210266_Novel_biologically_active_pyridine_derivatives_Synthesis_structure_characterization_in_vitro_antimicrobial_evaluation_and_structure-activity_relationship
https://www.researchgate.net/publication/281369449_In_vitro_antimicrobial_activity_of_new_2-amino-4-chloropyridine_derivatives_A_structure-activity_relationship_study
https://www.researchgate.net/publication/264899004_Synthesis_and_in_vitro_biological_activity_of_6-chloro-pyridin-2-yl-amine_derivatives
https://www.researchgate.net/publication/339076644_Utilization_of_5-Chloro-2-cyanoacetamidopyridines_in_the_Synthesis_of_Biologically_Active_Heterocyclic_Hybrids
https://www.researchgate.net/publication/281369449_In_vitro_antimicrobial_activity_of_new_2-amino-4-chloropyridine_derivatives_A_structure-activity_relationship_study
https://pmc.ncbi.nlm.nih.gov/articles/PMC8467192/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8467192/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1456991?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The antimicrobial potency of chloropyridinol derivatives is closely tied to their chemical
structure. Structure-activity relationship (SAR) studies have revealed that the nature and
position of substituents on the pyridine ring are critical. For instance, in a series of 2-amino-4-
chloropyridine derivatives, specific compounds with certain aldehyde-derived Schiff base
modifications (compounds 3b, 3c, 3d, 3f, and 3g in the cited study) exhibited significantly
higher activity, highlighting the importance of these peripheral chemical groups in mediating the
antimicrobial effect.[4]

Experimental Protocol: Agar-Well Diffusion Assay

The agar-well diffusion method is a widely used and cost-effective technique for screening the
antimicrobial activity of novel compounds.[4][8] It provides a qualitative, and to some extent
quantitative, assessment of a compound's ability to inhibit microbial growth.[8]

Objective: To determine the susceptibility of various microbial strains to chloropyridinol
derivatives.

Materials:

e Test microorganisms (e.g., S. aureus, E. coli, A. niger)

o Nutrient Agar (for bacteria) or Potato Dextrose Agar (for fungi)

» Sterile Petri dishes

o Chloropyridinol derivative solutions of known concentrations (e.g., in DMSO)
» Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)[9]

o Negative control (e.g., DMSO)

o Sterile cork borer (e.g., 6 mm diameter)

e Micropipettes

* Incubator

Procedure:
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» Media Preparation: Prepare and sterilize the appropriate agar medium according to the
manufacturer's instructions. Pour the molten agar into sterile Petri dishes and allow it to
solidify.

 Inoculation: Prepare a standardized microbial inoculum (e.g., McFarland 0.5 standard).
Spread the inoculum evenly over the entire surface of the agar plates using a sterile swab.

o Well Creation: Use a sterile cork borer to create uniform wells in the agar.

o Compound Application: Carefully pipette a fixed volume (e.g., 100 pL) of the test compound
solution, positive control, and negative control into separate wells.

 Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for
bacteria; 28°C for 48-72 hours for fungi).

» Data Collection: After incubation, measure the diameter of the zone of inhibition (the clear
area around the well where microbial growth is inhibited) in millimeters.

Interpretation: The diameter of the inhibition zone is proportional to the antimicrobial activity of
the compound. A larger zone indicates greater susceptibility of the microorganism to the
derivative.

Data Summary: Antimicrobial Activity of Selected
Derivatives
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Anticancer Potential

The pyridine scaffold is a privileged structure found in numerous FDA-approved anticancer
drugs, and chloropyridinol derivatives are being actively investigated for their antiproliferative
properties.[10][11]

Antiproliferative Effects

Various chloropyridine derivatives have demonstrated potent cytotoxic effects against a range
of human cancer cell lines, including breast (MCF-7), liver (HepG2), prostate (DU-145), and
gastric (SGC-7901) cancers.[9][12][13] For instance, certain novel pyridine and pyridone
compounds showed significant inhibition of cancer cell proliferation, with IC50 values in the low
micromolar range.[12]

Mechanisms of Anticancer Action

The anticancer activity of these compounds is often multifactorial, involving the modulation of
key cellular processes that regulate cell growth and survival.
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« Induction of Cell Cycle Arrest: Some pyridine derivatives have been shown to induce cell
cycle arrest, particularly at the G2/M phase. This is often accompanied by the
downregulation of proteins like cyclin D1 and the upregulation of cell cycle inhibitors such as
p53 and p21.[12]

e Apoptosis Induction: A crucial mechanism is the induction of programmed cell death, or
apoptosis. This can be triggered via the upregulation and phosphorylation of stress-activated
protein kinases like JNK (c-Jun N-terminal kinase).[12] Studies using TUNEL and
micronucleus assays have confirmed that some derivatives induce apoptosis and are
mutagenic.[14][15]

» Kinase Inhibition: Many pyridine derivatives function as kinase inhibitors. The tyrosine kinase
receptor family, including EGFR and VEGFR, are critical signaling hubs in cancer cells, and
their inhibition is a key therapeutic strategy.[10] Certain cyanopyridine and pyridopyrimidine
compounds have shown dual inhibitory action against VEGFR-2 and EGFR.[16]

o Telomerase Inhibition: Some 2-chloro-pyridine derivatives containing flavone moieties have
been identified as potent inhibitors of telomerase, an enzyme crucial for cancer cell
immortality.[13]

Visualizing the Apoptotic Pathway

The following diagram illustrates a simplified signaling pathway by which a chloropyridinol
derivative might induce apoptosis in a cancer cell.
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Caption: Simplified pathway of chloropyridinol-induced apoptosis.

Experimental Workflow: Evaluating Anticancer Activity

A typical workflow to assess the anticancer potential of a new chloropyridinol derivative
involves a series of in vitro assays.

Caption: Experimental workflow for anticancer drug screening.

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[9][17] It
measures the metabolic activity of mitochondrial reductase enzymes in living cells.[9]
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Objective: To determine the concentration of a chloropyridinol derivative that inhibits the growth
of a cancer cell line by 50% (IC50).

Materials:

e Cancer cell line (e.g., HepG2, MCF-7)

o Complete culture medium (e.g., DMEM with 10% FBS)
o 96-well microtiter plates

e Test compound stock solution (in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization buffer (e.g., DMSO or acidified isopropanol)
o Multichannel pipette

e Microplate reader

Procedure:

o Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g.,
5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.

e Compound Treatment: Prepare serial dilutions of the chloropyridinol derivative in culture
medium. Remove the old medium from the cells and add 100 pL of the various compound
concentrations to the wells. Include wells for untreated cells (negative control) and a vehicle
control (DMSO).

 Incubation: Incubate the plate for a specified period (e.g., 48, 72, or 96 hours).[12]

o MTT Addition: After incubation, add 10 uL of MTT solution to each well and incubate for
another 2-4 hours at 37°C. During this time, living cells will convert the yellow MTT into
purple formazan crystals.
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» Solubilization: Carefully remove the medium and add 100-200 pL of solubilization buffer
(e.g., DMSO) to each well to dissolve the formazan crystals.[9]

o Absorbance Reading: Measure the optical density (OD) of the wells using a microplate
reader at a wavelength of 570 nm.

» Data Analysis: Calculate the percentage of cell viability for each concentration relative to the
untreated control. Plot the viability against the log of the compound concentration to
determine the IC50 value.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a
method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[14][15]

Objective: To visually and quantitatively assess apoptosis in cancer cells treated with a
chloropyridinol derivative.

Materials:

e Cells cultured on coverslips or in a multi-well plate

e Test compound

e Phosphate-buffered saline (PBS)

 Fixation solution (e.g., 4% paraformaldehyde)

e Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

o Commercial TUNEL assay kit (containing TdT enzyme and labeled dUTPs, e.g., Br-dUTP or
FITC-dUTP)

e Counterstain (e.g., DAPI)
e Fluorescence microscope

Procedure:
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e Cell Culture and Treatment: Grow cells on a suitable substrate and treat with the test
compound at its IC50 concentration for a predetermined time (e.g., 24-48 hours). Include
positive (e.g., etoposide-treated) and negative controls.[15]

o Fixation and Permeabilization: Wash the cells with PBS, fix them with the fixation solution,
and then permeabilize them to allow the labeling reagents to enter the nucleus.

o TUNEL Labeling: Follow the manufacturer's protocol for the TUNEL kit. This typically
involves incubating the cells with the TUNEL reaction mixture containing the TdT enzyme
and labeled nucleotides. The enzyme will add the labeled nucleotides to the 3'-OH ends of
fragmented DNA.

e Washing and Counterstaining: Wash the cells to remove unincorporated nucleotides. Apply a
counterstain like DAPI to visualize all cell nuclei.

e Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence
microscope. Apoptotic cells (TUNEL-positive) will show fluorescence (e.g., green for FITC),
while all nuclei will be visible with the counterstain (e.g., blue for DAPI).

e Quantification: The percentage of apoptotic cells can be determined by counting the number
of TUNEL-positive cells relative to the total number of cells (DAPI-stained) in several random
fields.

Data Summary: IC50 Values of Chloropyridinol
Derivatives
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Compound Class Cancer Cell Line IC50 (pM) Reference
Pyridin-2-one )

HepG2 (Liver) 4.5 [12]
(Compound 1)
Pyridine (Compound )

HepG2 (Liver) >20 [12]

2)

2-chloro-pyridine with
~48 (converted from

flavone (Compound SGC-7901 (Gastric) [13]
6e) 22.28 pg/mL)
e

2-chloro-pyridine with
~40 (converted from

flavone (Compound SGC-7901 (Gastric) [13]
60 18.45 pg/mL)

Pyrido[2,3-
d]pyrimidine H1975 (NSCLC) 0.023
(Compound B7)

3-Alkylpyridine analog

RKO-AS-45-1 (Colon) 3.2 [15]
(Compound 4d)

Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous diseases, and the search for novel anti-
inflammatory agents is a major focus of drug development. Derivatives of pyridine have shown
significant potential in this area, acting through various mechanisms to quell the inflammatory
response.[18][19]

Evidence from In Vivo Models

The anti-inflammatory effects of chloropyridinol derivatives have been demonstrated in
established animal models of inflammation. The carrageenan-induced paw edema model in
rats and the croton oil-induced ear edema model in mice are standard assays used for this
purpose.[18][19] In these studies, intraperitoneal administration of 3-hydroxy-pyridine-4-one
derivatives significantly reduced edema, with potency in some cases comparable to the
standard NSAID, indomethacin.[18][19] Similarly, novel thienopyridine and 1,4-dihydropyridine

© 2026 BenchChem. All rights reserved. 11/23 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5783619/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5783619/
https://pubmed.ncbi.nlm.nih.gov/20538457/
https://pubmed.ncbi.nlm.nih.gov/20538457/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4145321/
https://pubmed.ncbi.nlm.nih.gov/24949305/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4063108/
https://pubmed.ncbi.nlm.nih.gov/24949305/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4063108/
https://pubmed.ncbi.nlm.nih.gov/24949305/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4063108/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1456991?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

derivatives showed strong anti-inflammatory activity, proving more effective than nimesulide
and acetylsalicylic acid in one study.[20]

Mechanistic Insights

The anti-inflammatory action of these compounds is thought to be linked to several
mechanisms:

e Inhibition of Inflammatory Mediators: Pyridine and pyrimidine derivatives can significantly
decrease the gene expression and production of pro-inflammatory cytokines such as IL-1, IL-
6, and TNF-q, as well as mediators like nitric oxide (NO) by inhibiting inducible nitric oxide
synthase (iNOS).[21]

 Iron Chelation: A particularly interesting hypothesis for 3-hydroxy pyridine-4-one derivatives
is that their anti-inflammatory effect stems from their iron-chelating properties. Key enzymes
in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX), are
heme-dependent (i.e., they require iron to function). By chelating iron, these compounds may
inhibit the activity of these enzymes, thereby reducing the production of prostaglandins and
leukotrienes.[18][19]

o P2X7 Receptor Antagonism: 3,5-dichloropyridine derivatives have been identified as potent
antagonists of the P2X7 receptor, an ion channel involved in inflammatory signaling.
Blocking this receptor can inhibit the release of pro-inflammatory cytokines like I1L-1[3.[22]

Visualizing the Anti-inflammatory Mechanism

This diagram illustrates the potential dual mechanism of iron chelation and cytokine inhibition
by a chloropyridinol derivative.
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Caption: Dual anti-inflammatory mechanisms of chloropyridinol derivatives.

Experimental Protocol: Carrageenan-induced Paw
Edema in Rats

This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of
compounds.[18][19]
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Objective: To assess the ability of a chloropyridinol derivative to reduce acute inflammation in a
rat model.

Materials:

Wistar rats (150-2009)

e Test compound solution

o Standard drug (e.g., Indomethacin, 10 mg/kg)
e Vehicle control (e.g., saline or 0.5% CMC)

e 1% Carrageenan solution in sterile saline

o Plethysmometer

o Syringes and needles for injection

Procedure:

e Animal Acclimatization and Grouping: Acclimatize the rats for at least one week. Divide them
into groups (e.g., n=6 per group): Vehicle Control, Standard Drug, and Test Compound(s) at
various doses.

o Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each
rat using a plethysmometer. This is the 0-hour reading.

o Compound Administration: Administer the test compound, standard drug, or vehicle via the
desired route (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation.
[18]

 Inflammation Induction: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into
the sub-plantar region of the right hind paw of each rat.

o Paw Volume Measurement: Measure the paw volume at regular intervals after the
carrageenan injection (e.g., at 1, 2, 3, and 4 hours).[18]
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o Data Analysis: Calculate the percentage of edema inhibition for each group at each time
point using the following formula:

o 9% Inhibition = [ (Vc - V) / Vc ] * 100

o Where Vc is the average increase in paw volume in the control group, and Vt is the
average increase in paw volume in the treated group.

Ethical Considerations: All animal experiments must be conducted in accordance with
approved ethical guidelines and protocols from an Institutional Animal Care and Use
Committee (IACUC).

Neuroprotective and Cholinergic Activities

Neurodegenerative disorders like Alzheimer's disease are characterized by complex
pathologies, including oxidative stress, neuroinflammation, and cholinergic deficits.[23] The
development of multipotent drugs that can address several of these factors simultaneously is a
highly attractive therapeutic strategy.[24][25]

Activity in Models of Alzheimer's Disease

Chloropyridine derivatives have been investigated as potential multipotent agents for
Alzheimer's disease.

o Cholinesterase Inhibition: A key strategy in managing Alzheimer's symptoms is to increase
the levels of the neurotransmitter acetylcholine by inhibiting the enzymes that break it down:
acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Certain 2-chloropyridine-
3,5-dicarbonitriles have been shown to be modest, micromolar-range inhibitors of both AChE
and BuChE, with some derivatives showing selectivity for one enzyme over the other.[24][25]

» Neuroprotection: Beyond symptomatic relief, there is a critical need for neuroprotective
agents that can slow disease progression. Chloropyridine derivatives have demonstrated a
neuroprotective profile in cellular models. For example, they have shown the ability to protect
SH-SY5Y neuroblastoma cells from stress induced by mitochondrial toxins.[24][25] Other
pyridine alkaloids have protected neuronal cells from glutamate-induced oxidative stress and
apoptosis by activating the Nrf2/HO-1 antioxidant pathway.[26]
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Experimental Protocol: Ellman's Assay for
Cholinesterase Inhibition

Objective: To quantify the in vitro inhibitory activity of a chloropyridinol derivative against AChE
or BuChE.

Materials:

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme
Substrate: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
Ellman's Reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

Phosphate buffer (pH 8.0)

96-well microplate

Test compound and a standard inhibitor (e.g., Donepezil)

Microplate reader

Procedure:

Reagent Preparation: Prepare solutions of the enzyme, substrate, DTNB, and test
compound in the phosphate buffer.

Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at
various concentrations.

Enzyme Addition: Add the enzyme solution to the wells and incubate for a short period (e.g.,
15 minutes) to allow the inhibitor to bind to the enzyme.

Reaction Initiation: Start the reaction by adding the substrate (ATCI or BTCI).

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time
using a microplate reader. The enzyme hydrolyzes the thiocholine substrate, and the
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resulting thiocholine reacts with DTNB to produce a yellow-colored anion, the concentration
of which is measured.

o Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor.
Determine the percentage of inhibition relative to the uninhibited enzyme activity and
calculate the IC50 value.

Conclusion and Future Directions

Chloropyridinol derivatives represent a versatile and highly promising chemical scaffold in
medicinal chemistry. The evidence synthesized in this guide demonstrates their significant
potential across multiple therapeutic domains, including infectious diseases, oncology,
inflammation, and neurodegeneration. The chlorine substituent plays a crucial role in
modulating the biological activity, and the pyridine nucleus serves as an excellent foundation
for further chemical modification and optimization.

Future research should focus on elucidating the precise molecular targets and downstream
signaling pathways for the most potent compounds. Advanced structure-activity relationship
studies, aided by computational modeling, will be essential to rationally design next-generation
derivatives with improved potency, selectivity, and pharmacokinetic profiles. As we continue to
explore the vast chemical space of chloropyridinol derivatives, there is a strong potential for the
discovery of novel lead compounds that could translate into effective therapies for some of the
most challenging human diseases.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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